Lipophilicity Modulation – XLogP3‑AA Compared to Des‑Methoxy and Methyl‑Linker Analogs
The introduction of the 4‑methoxy group reduces the predicted partition coefficient (XLogP3‑AA) from 1.6 (des‑methoxy analog, CAS 165528‑81‑4) to 1.1 for the target compound, a decrease of 0.5 log units [REFS‑1]. Conversely, the one‑carbon‑shorter methyl‑linked analog (CAS 188974‑02‑9) records a more pronounced drop to 0.7, underscoring the sensitivity of lipophilicity to both O‑substitution and linker geometry [REFS‑2].
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | Des‑methoxy (tert‑butyl N‑(2‑piperidin‑4‑ylethyl)carbamate): 1.6; Methyl‑linker (tert‑butyl N‑[(4‑methoxypiperidin‑4‑yl)methyl]carbamate): 0.7 |
| Quantified Difference | Δ –0.5 vs. des‑methoxy; Δ +0.4 vs. methyl‑linker |
| Conditions | Computed by XLogP3‑3.0 (PubChem 2025.09.15 release); same algorithm applied to all compounds. |
Why This Matters
Systematically distinct lipophilicity alters passive permeability and non‑specific protein binding; three compounds differing by >0.5 log units cannot be assumed bioequivalent in cell‑based assays or in vivo models.
- [1] PubChem CID 1501849 (tert‑butyl N‑(2‑piperidin‑4‑ylethyl)carbamate). Computed properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1501849 (accessed 2026-05-01). View Source
- [2] PubChem CID 54295846 (tert‑butyl N‑[(4‑methoxypiperidin‑4‑yl)methyl]carbamate). Computed properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/188974-02-9 (accessed 2026-05-01). View Source
